molecular formula C22H19Cl2N3O2S B244705 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B244705
M. Wt: 460.4 g/mol
InChI Key: ACKLGKJNDTVRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

Mechanism of Action

3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide exerts its anti-cancer effects by inhibiting the activity of several kinases involved in B-cell receptor signaling. Specifically, it targets BTK, ITK, and TXK, which are critical for the survival and proliferation of B-cell malignancies. By inhibiting these kinases, 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide disrupts downstream signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been shown to induce apoptosis in cancer cells by inhibiting several kinases involved in B-cell receptor signaling. Additionally, it has been shown to reduce the levels of several pro-survival proteins, such as MCL-1 and BCL-2, which are critical for the survival of cancer cells. 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its specificity for B-cell malignancies. It has been shown to selectively target BTK, ITK, and TXK, which are highly expressed in B-cell malignancies. Additionally, 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has shown promising results in preclinical studies, making it a potentially valuable tool for cancer research.
One of the limitations of using 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potential toxicity. Like many kinase inhibitors, 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide can have off-target effects, leading to toxicity in non-cancerous cells. Additionally, the use of 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in clinical trials has been limited by its poor solubility and bioavailability.

Future Directions

There are several potential future directions for research on 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanisms of resistance to 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide and to develop strategies to overcome this resistance. Finally, the development of more potent and selective inhibitors of BTK, ITK, and TXK could lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves several steps, starting with the reaction of 3,4-dichlorobenzoyl chloride with 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid. The resulting intermediate is then coupled with 4-aminophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential use in cancer treatment, specifically in the treatment of B-cell malignancies. It has been shown to inhibit several kinases, including BTK, ITK, and TXK, which play a critical role in B-cell receptor signaling. This inhibition leads to the disruption of downstream signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells.

properties

Molecular Formula

C22H19Cl2N3O2S

Molecular Weight

460.4 g/mol

IUPAC Name

3,4-dichloro-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C22H19Cl2N3O2S/c23-18-8-3-15(14-19(18)24)21(28)25-16-4-6-17(7-5-16)26-9-11-27(12-10-26)22(29)20-2-1-13-30-20/h1-8,13-14H,9-12H2,(H,25,28)

InChI Key

ACKLGKJNDTVRSH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CS4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.